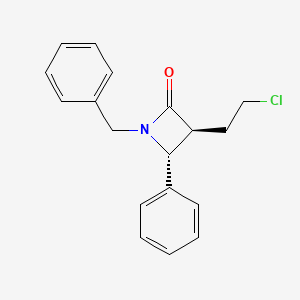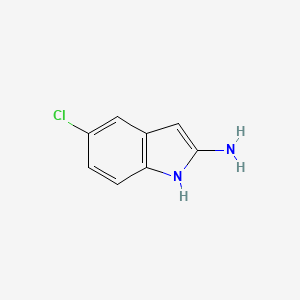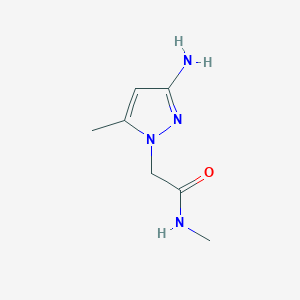
2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol
Übersicht
Beschreibung
2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol is an organic compound with a unique structure that includes a phenol group substituted with a hydroxy group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol typically involves the alkylation of a phenol derivative. One common method includes the reaction of 2,6-dimethylphenol with isobutylene in the presence of an acid catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as sulfuric acid or zeolites can enhance the efficiency of the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer processes, influencing biological pathways. The compound may inhibit enzymes or interact with cellular receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylphenol: Lacks the hydroxyalkyl group but shares the phenol structure.
4-Hydroxy-2-methylphenol: Similar structure but with different substitution patterns.
2,4-Dimethylphenol: Another phenol derivative with different methyl group positions.
Uniqueness
2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyalkyl group provides additional sites for chemical reactions and interactions, making it a versatile compound in various applications.
Eigenschaften
IUPAC Name |
2-(4-hydroxy-2-methylbutan-2-yl)-6-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9-5-4-6-10(11(9)14)12(2,3)7-8-13/h4-6,13-14H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSOYYVDGFLLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenylbenzo[d]oxazole-7-carbaldehyde](/img/structure/B3236855.png)

![7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3236874.png)
![[1,3-Bis(diphenylphosphino)propane]palladium(II) triflate](/img/structure/B3236884.png)

![Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3236900.png)



![6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine](/img/structure/B3236927.png)

![4-Hydroxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde](/img/structure/B3236947.png)

